![molecular formula C16H21N5O3S4 B2454187 N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 851409-96-6](/img/structure/B2454187.png)
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H21N5O3S4 and its molecular weight is 459.62. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibition and Cancer Therapy
Research into analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS), highlights the therapeutic potential of GLS inhibition in cancer therapy. One study identified analogs with similar potency to BPTES but improved solubility, which could attenuate the growth of human lymphoma cells both in vitro and in mouse xenograft models (Shukla et al., 2012).
Heterocycle Synthesis for Insecticidal Applications
The synthesis of heterocycles incorporating a thiadiazole moiety, such as the new 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, has been explored for developing insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research underscores the utility of such compounds in agricultural pest control (Fadda et al., 2017).
Antimicrobial Activities
The synthesis of new thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety has shown potential antimicrobial applications. These compounds were evaluated for their antibacterial and antifungal activities, indicating their promise as antimicrobial agents (Darwish et al., 2014).
Anticancer Activity
Several studies have focused on the synthesis of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for their potential antitumor activity. Compounds synthesized from 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one demonstrated potent anticancer activity against various human cancer cell lines, comparable to that of doxorubicin (Hafez & El-Gazzar, 2017).
Enzyme Inhibition for Therapeutic Applications
A class of sulfonamides has been identified as inhibitors of carbonic anhydrase I and II, enzymes vital for various physiological functions. These novel sulfonamide derivatives, featuring thiazole, pyrimidine, pyridine, isoxazole, and thiadiazole moieties, exhibited significant inhibitory effects on these enzymes, suggesting their potential for developing therapeutic agents (Gokcen et al., 2016).
Eigenschaften
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S4/c1-4-25-16-20-19-14(28-16)18-11(22)8-26-15-17-10-7-9(2)27-12(10)13(23)21(15)5-6-24-3/h9H,4-8H2,1-3H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIJJKBXEUBDPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)SC(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



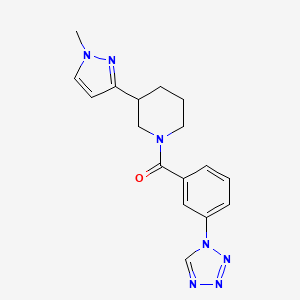

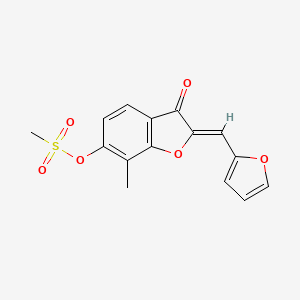
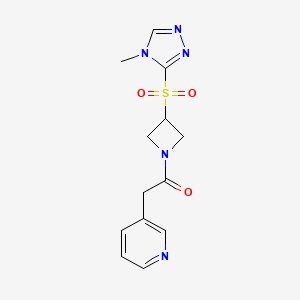
![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2454117.png)
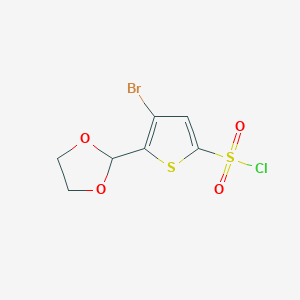
![4-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-N-cyclopentylbenzamide](/img/structure/B2454120.png)

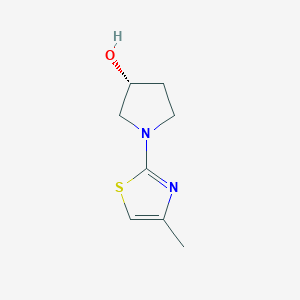
![3-Aminopyrido[1,2-a]pyrimidin-4-one;dihydrobromide](/img/structure/B2454123.png)

